1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea
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Description
1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea is a useful research compound. Its molecular formula is C23H25N5O3S and its molecular weight is 451.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as 1-(4-methoxyphenyl)piperazine, interact with certain receptors in the body . More research is needed to identify the specific targets of this compound.
Mode of Action
It is suggested that similar compounds, like 1-(4-Methoxyphenyl)piperazine, inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
It is known that similar compounds can influence the monoaminergic system, affecting the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine .
Pharmacokinetics
It is known that similar compounds are metabolized in the liver and excreted via the kidneys .
Result of Action
It is suggested that similar compounds produce effects somewhat similar to amphetamines, although they are much less potent .
Properties
IUPAC Name |
1-[5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-16-20(32-23(24-16)26-22(30)25-17-6-4-3-5-7-17)21(29)28-14-12-27(13-15-28)18-8-10-19(31-2)11-9-18/h3-11H,12-15H2,1-2H3,(H2,24,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFLZLHPOGSOKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.